molecular formula C12H13N3O5 B1354992 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione

Cat. No.: B1354992
M. Wt: 279.25 g/mol
InChI Key: HVLCOPJJBYXLCO-QXFUBDJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and biochemistry. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione typically involves the glycosylation of the sodium salt of the corresponding nucleobase with 2-deoxy-3,5-di-O-p-toluyl-beta-D-erythro-pentofuranosyl chloride. This is followed by subsequent deprotection with sodium methoxide in methanol . The deprotected nucleoside undergoes a Dimroth rearrangement on reflux for 24 hours in water to furnish the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale glycosylation reactions followed by purification and deprotection steps to obtain the desired nucleoside analog.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyrido[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the nucleoside analog.

Scientific Research Applications

3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2’-deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation .

Properties

Molecular Formula

C12H13N3O5

Molecular Weight

279.25 g/mol

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione

InChI

InChI=1S/C12H13N3O5/c16-5-8-7(17)3-10(20-8)15-4-6-1-2-9(18)13-11(6)14-12(15)19/h1-2,4,7-8,10,16-17H,3,5H2,(H,13,14,18,19)/t7-,8+,10+/m0/s1

InChI Key

HVLCOPJJBYXLCO-QXFUBDJGSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C3C=CC(=O)NC3=NC2=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=C3C=CC(=O)NC3=NC2=O)CO)O

Origin of Product

United States

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